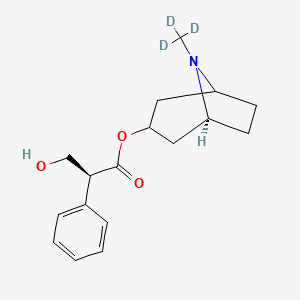
N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine, Dicyclohexylammonium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 (dicyclohexylamine): is a deuterated analog of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The deuterium labeling in this compound makes it particularly useful for studies involving metabolic pathways and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 (dicyclohexylamine) typically involves the following steps:
Starting Materials: The synthesis begins with L-cysteine and 3-hydroxypropyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Deuterium Labeling: The deuterium atoms are introduced during the synthesis of the 3-hydroxypropyl group, which is then attached to the L-cysteine molecule.
Final Product Formation: The final step involves the acetylation of the amino group of L-cysteine to form N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6. This is followed by the addition of dicyclohexylamine to form the dicyclohexylamine salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its chemical purity and isotopic labeling.
化学反应分析
Types of Reactions
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 (dicyclohexylamine) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of N-Acetyl-S-(3-oxopropyl)-L-cysteine-d6.
Reduction: Reformation of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 (dicyclohexylamine) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying metabolic pathways and reaction mechanisms.
Biology: Employed in studies involving enzyme kinetics and protein interactions.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 (dicyclohexylamine) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes.
Pathways Involved: It is involved in the detoxification pathways where it conjugates with toxic metabolites to form less harmful compounds that can be excreted from the body.
相似化合物的比较
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 (dicyclohexylamine) can be compared with other similar compounds such as:
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine: The non-deuterated analog, which is used in similar applications but lacks the benefits of deuterium labeling.
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d3: Another deuterated analog with fewer deuterium atoms, used for slightly different research purposes.
The uniqueness of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 (dicyclohexylamine) lies in its extensive deuterium labeling, which provides enhanced stability and allows for more precise studies in metabolic and pharmacokinetic research.
属性
分子式 |
C20H38N2O4S |
|---|---|
分子量 |
408.6 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(11)9-7(8(12)13)5-14-4-2-3-10/h11-13H,1-10H2;7,10H,2-5H2,1H3,(H,9,11)(H,12,13)/t;7-/m.0/s1/i;2D2,3D2,4D2 |
InChI 键 |
IAJLPGZWRSPJLM-ADTUXPRVSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])O)C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
规范 SMILES |
CC(=O)NC(CSCCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)
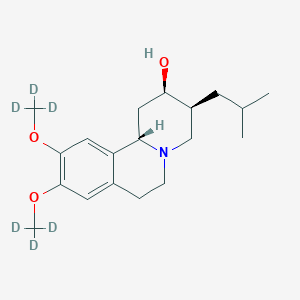
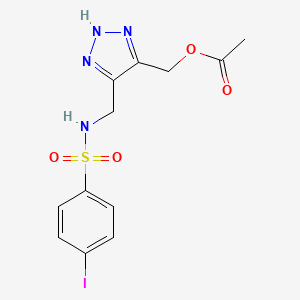
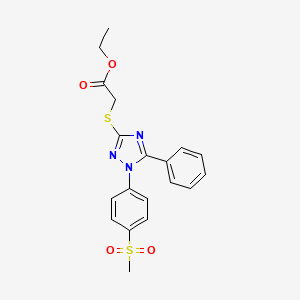

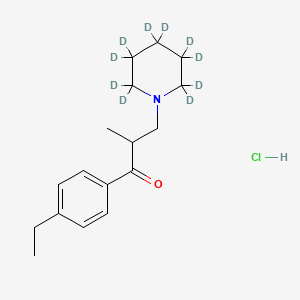

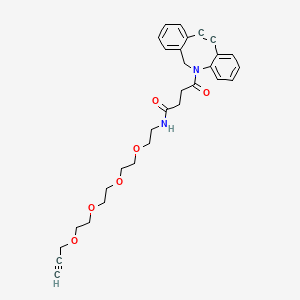



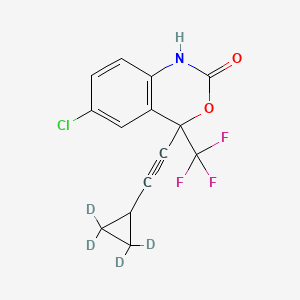
![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)
